molecular formula C18H22ClI B3317824 Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride CAS No. 97671-66-4

Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride

Cat. No.: B3317824
CAS No.: 97671-66-4
M. Wt: 400.7 g/mol
InChI Key: VLKZPYRHASBBNM-UHFFFAOYSA-M
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Description

Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is a hypervalent iodine compound known for its utility in various chemical processes. This compound is part of the iodonium salts family, which are characterized by the presence of an iodine atom bonded to two aryl groups. These compounds are widely used as photoinitiators, catalysts, and intermediates in organic synthesis due to their ability to generate reactive species under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis[4-(1-methylethyl)phenyl]-, chloride typically involves the reaction of iodine with aryl compounds in the presence of oxidizing agents. One common method is the reaction of iodine monochloride with 4-isopropylphenyl compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

On an industrial scale, the production of iodonium salts often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity iodonium salts .

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and peracids.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as thiols, amines, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield higher oxidation state iodine compounds, while substitution reactions yield various aryl derivatives .

Mechanism of Action

The mechanism by which iodonium, bis[4-(1-methylethyl)phenyl]-, chloride exerts its effects involves the generation of reactive species upon exposure to light or other stimuli. These reactive species can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions. For example, in photopolymerization, the compound generates free radicals that initiate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iodonium, bis[4-(1-methylethyl)phenyl]-, chloride is unique due to its specific aryl groups, which impart distinct reactivity and stability compared to other iodonium salts. This makes it particularly useful in applications requiring high reactivity and stability under specific conditions .

Properties

IUPAC Name

bis(4-propan-2-ylphenyl)iodanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22I.ClH/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;/h5-14H,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZPYRHASBBNM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60760259
Record name Bis[4-(propan-2-yl)phenyl]iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97671-66-4
Record name Bis[4-(propan-2-yl)phenyl]iodanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60760259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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